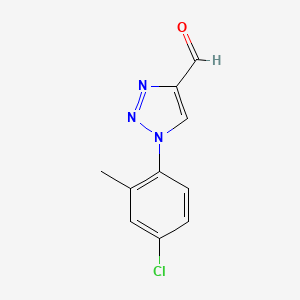![molecular formula C10H7ClFN3O B1488032 1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1478534-71-2](/img/structure/B1488032.png)
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
1-(2-Chloro-6-fluorophenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde (CFTC) is an organic compound with a molecular formula of C9H6ClFN3O. It is a heterocyclic compound containing both a triazole ring and a carbaldehyde group, and is used in a variety of laboratory and research applications. CFTC has been studied extensively for its ability to act as a synthetic intermediate in the production of medicinal agents and as a reagent in organic synthesis. In addition, CFTC has been investigated for its potential applications in biochemistry, physiology and pharmacology.
Applications De Recherche Scientifique
Crystal Structure Analysis : The crystal structure of related compounds, such as 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, has been reported, providing insights into their molecular configuration and intermolecular interactions. These structural analyses are crucial for understanding the chemical properties and potential applications of these compounds (Gonzaga et al., 2016).
Antimicrobial Properties : Some derivatives of 1,2,3-triazole carbaldehydes have been synthesized and characterized, demonstrating potential antimicrobial activities. This suggests possible applications in developing new antimicrobial agents (Bhat et al., 2016).
Molecular Rearrangements : Studies on the molecular rearrangements of similar triazole compounds have been conducted, contributing to the understanding of their chemical behavior under different conditions. This knowledge is vital for synthesizing and manipulating these compounds for specific applications (L'abbé et al., 1990).
Antibacterial and Antifungal Activities : The synthesis and characterization of triazole derivatives, including their antibacterial and antifungal activities, have been explored. Such studies are significant for pharmaceutical research and the development of new drugs (Swamy et al., 2019).
Tuberculosis Inhibitory Activity : Research has been conducted on N-substituted-phenyl-1,2,3-triazole derivatives, including their synthesis and inhibitory activity against Mycobacterium tuberculosis. This indicates their potential use in treating tuberculosis (Costa et al., 2006).
Fluorescence Probing and Sensing : A fluorescence probe containing a triazole moiety has been developed, demonstrating high selectivity and sensitivity toward specific biomolecules. This suggests applications in biological sensing and imaging (Chu et al., 2019).
Synthesis Methods for Herbicides : Research on new synthetic methods for herbicides, such as carfentrazone-ethyl, based on triazole derivatives, has been reported. This highlights the role of these compounds in agricultural applications (Fan et al., 2015).
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-9-2-1-3-10(12)8(9)5-15-4-7(6-16)13-14-15/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVBCXBWKBFABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(N=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




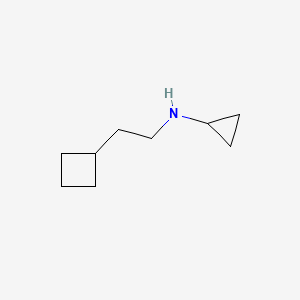

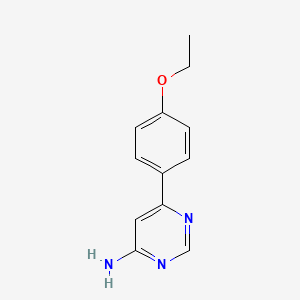
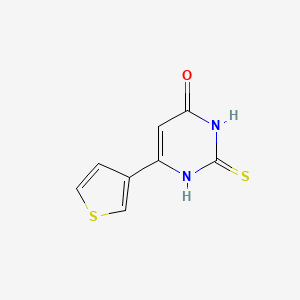
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)
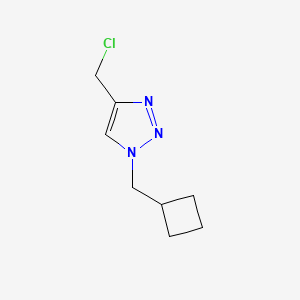
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1487963.png)
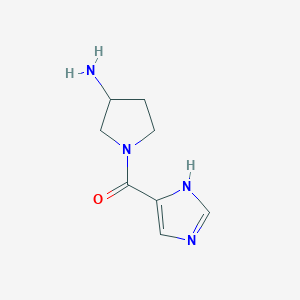
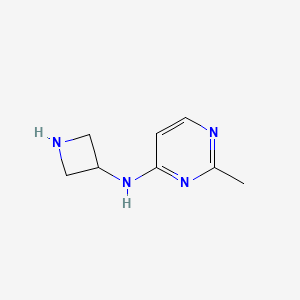
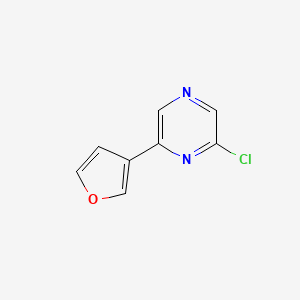
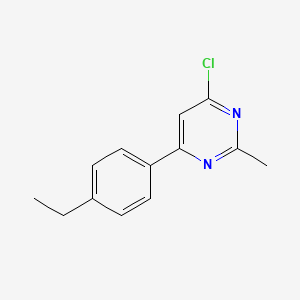
amine](/img/structure/B1487971.png)
